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This application note provides a comprehensive protocol for performing simultaneous whole-
cell patch-clamp electrophysiology and calcium imaging in neuronal preparations. This
powerful combination allows for the direct correlation of cellular electrical activity with
intracellular calcium dynamics, offering invaluable insights into neuronal function, synaptic
plasticity, and the effects of pharmacological agents. This guide is intended for researchers,
scientists, and drug development professionals.

Introduction

Simultaneous patch-clamp and calcium imaging is a cornerstone technique in modern
neuroscience and drug discovery.[1][2][3] It allows for the precise measurement of membrane
potential and ionic currents via patch-clamp, while concurrently visualizing changes in
intracellular calcium concentration ([Ca2*]i) using fluorescent indicators.[4][5][6] This dual
approach enables a direct link between neuronal firing, synaptic events, and the resulting
calcium signals that trigger a myriad of downstream cellular processes.[2][7] Understanding
this relationship is critical for elucidating the mechanisms of neuronal communication,
investigating neurological disorders, and screening the efficacy and mechanism of action of
novel therapeutics.[7]

Signaling Pathway: From Action Potential to
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An action potential, a transient depolarization of the neuronal membrane, triggers the opening
of voltage-gated calcium channels (VGCCs). The influx of extracellular calcium through these
channels leads to a rapid increase in the intracellular calcium concentration. This rise in [Ca2*]i
acts as a crucial second messenger, initiating various signaling cascades that regulate
processes such as neurotransmitter release, gene expression, and synaptic plasticity.
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Figure 1: Signaling pathway from action potential to cellular response.

Experimental Workflow

The general workflow for a simultaneous patch-clamp and calcium imaging experiment

involves several key stages, from preparing the biological sample to acquiring and analyzing
the data.
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Figure 2: Overview of the experimental workflow.
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Materials and Reagents
Equipment

Equipment Manufacturer (Example) Model (Example)
Patch-Clamp Amplifier Molecular Devices MultiClamp 700B
Digitizer Molecular Devices Digidata 1550B
Micropipette Puller Sutter Instrument P-97

Microscope Nikon Eclipse FN1

Imaging Software Nikon NIS-Elements Confocal
Electrophysiology Software Molecular Devices pCLAMP 10
Micromanipulators Scientifica PatchStar

Perfusion System Warner Instruments N/A

Solutions and Reagents

A critical aspect of successful experiments is the quality and composition of the solutions used.

Table 1: Solution Compositions
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Solution Component Concentration (mM)
High Sucrose Dissection

Solution Sucrose 205
KCI 5

NaHz2POa4 1.25

MgSOa 5

NaHCOs 26

CaClz 1

Glucose 25

Artificial Cerebrospinal Fluid

(ACSP) NaCl 115
KCI 25

CaClz 2

MgCl2 1

NaH2PO4 1.25

Glucose 11

NaHCOs3 25

Patch-Clamp Pipette Solution KSOsCHs 135
KCI 5

HEPES 10

MgATP 4

NasGTP 0.3

Phosphocreatine 10

Note: All solutions should be bubbled with 95% 02/5% CO2 and have their pH and osmolarity
adjusted as needed. For the patch-clamp pipette solution, the pH is typically adjusted to 7.25
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with KOH, and the osmolarity should be around 290 mOsm.[4][5]

Table 2: Calcium Indicators

. Typical
Indicator Type . Notes
Concentration

High affinity, suitable
Oregon Green 488

Chemical Dye 200 uM for detecting small
BAPTA-1 (OGB-1)

calcium changes.[8]

Lower affinity than
Oregon Green 488 ) OGB-1, better for
Chemical Dye 100 pM _ _
BAPTA-6F tracking large, rapid

calcium transients.[4]

Allows for quantitative
measurements of
Ratiometric Chemical calcium concentration,
Fura-2 10-250 pM o
Dye minimizing effects of
dye bleaching and

loading.[5][6][9]

Similar to Fura-2,
_ Ratiometric Chemical used for quantitative
bis-fura-2 10-250 pM ) ) )
Dye ratiometric calcium

measurements.[5]

Experimental Protocol

This protocol is adapted for acute brain slices but can be modified for cultured neurons.

Brain Slice Preparation

e Anesthetize the animal (e.g., mouse) following approved institutional guidelines.
» Perfuse transcardially with ice-cold, oxygenated high-sucrose dissection solution.

e Rapidly dissect the brain and mount it on a vibratome stage.
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o Cut coronal or sagittal slices (e.g., 300 um thick) in the ice-cold, oxygenated high-sucrose
solution.

o Transfer slices to a holding chamber containing ACSF oxygenated with 95% 02/5% COx.

o Allow slices to recover at 34°C for 30 minutes, then maintain at room temperature for at least
1 hour before recording.[4]

Patch-Clamp Pipette Preparation

o Pull glass capillaries to a resistance of 3-5 MQ using a micropipette puller.[4][10]
o Prepare the internal pipette solution and add the chosen calcium indicator (see Table 2).
« Filter the internal solution through a 0.2 um syringe filter to prevent pipette clogging.[5]

o Backfill the pulled pipette with the filtered internal solution.

Establishing a Whole-Cell Recording

o Transfer a brain slice to the recording chamber on the microscope stage and continuously
perfuse with oxygenated ACSF at a rate of ~3 ml/min.[4]

« ldentify a target neuron using differential interference contrast (DIC) optics.
e Lower the patch pipette into the bath and apply positive pressure.
e Approach the target neuron with the pipette.

e Once the pipette touches the cell membrane, release the positive pressure to form a high-
resistance seal (> 1 GQ) in voltage-clamp mode.[4]

o Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

[4][5]

Simultaneous Recording

o After achieving the whole-cell configuration, wait for 15-20 minutes to allow the calcium
indicator to diffuse from the pipette into the cell.[4]
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e Switch to current-clamp mode to record membrane potential or maintain voltage-clamp mode
to record ionic currents.[4]

e Simultaneously, begin acquiring fluorescence images of the neuron.

» Stimulate the neuron electrically (e.g., by injecting current steps through the patch pipette) or
pharmacologically (by bath application of a compound) to evoke activity.

» Record both the electrophysiological response and the corresponding changes in
fluorescence intensity.

Data Presentation and Analysis

The acquired data consists of two synchronized streams: the electrophysiological recording
and the time-lapse fluorescence images.

» Electrophysiological Analysis: Analyze the patch-clamp data to determine properties such as
resting membrane potential, action potential firing frequency, and synaptic currents using
software like pCLAMP.

¢ Calcium Imaging Analysis:
o Define a region of interest (ROI) over the neuronal soma or dendrites.
o Measure the average fluorescence intensity within the ROI for each frame.

o Calculate the change in fluorescence relative to the baseline (AF/Fo), where F is the
fluorescence at a given time and Fo is the baseline fluorescence.

o Correlation: Correlate the timing of electrical events (e.g., action potentials) with the onset
and amplitude of the calcium transients (AF/Fo). This allows for a direct assessment of how
electrical activity drives calcium signaling.[7]

Table 3: Example Quantitative Data Summary
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Parameter Value
Resting Membrane Potential -65+5mV
Action Potential Amplitude 80 £ 10 mV
Baseline [Ca2*]i (Fura-2 Ratio) 0.8+0.2
Peak AF/Fo per Action Potential 5-10%
Time to Peak of Ca2* Transient 50-100 ms
Decay Tau of Ca2* Transient 500-1000 ms
Troubleshooting
Issue Possible Cause Solution
Use healthier slices; Gently
Poor slice health; Debris on clean the cell surface with the
Unstable Seal ] ) N
cell membrane pipette tip under positive
pressure.

o ) Increase indicator
) o ) Low indicator concentration; )
Low Signal-to-Noise in Imaging ] concentration; Reduce laser
Photobleaching )
power or exposure time.

) i ) Use a perforated patch-clamp
) Dialysis of essential ] )
Recording Rundown ) configuration to preserve the
intracellular components ) -
intracellular milieu.[5][11]

Check for VGCC function with
No Calcium Transient with Problem with VGCCs; High specific blockers/agonists; Be
Firing intracellular calcium buffering mindful of chelators in the

internal solution.[5]

By following this detailed protocol, researchers can effectively implement simultaneous patch-
clamp and calcium imaging to gain deeper insights into the intricate interplay between
electrical signaling and calcium dynamics in neurons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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